tert-Butyl N-[4-(trifluoromethyl)pyrrolidin-3-yl]carbamate
Description
tert-Butyl N-[4-(trifluoromethyl)pyrrolidin-3-yl]carbamate is a pyrrolidine-based carbamate derivative characterized by a trifluoromethyl (-CF₃) substituent at the 4-position of the pyrrolidine ring. Its structural features, including the tert-butyl carbamate group and fluorinated pyrrolidine core, make it a valuable intermediate in pharmaceutical and agrochemical research.
Properties
IUPAC Name |
tert-butyl N-[4-(trifluoromethyl)pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F3N2O2/c1-9(2,3)17-8(16)15-7-5-14-4-6(7)10(11,12)13/h6-7,14H,4-5H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZLWOFPFKRYBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC1C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168544-95-4 | |
| Record name | rac-tert-butyl N-[(3R,4S)-4-(trifluoromethyl)pyrrolidin-3-yl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of tert-Butyl N-[4-(trifluoromethyl)pyrrolidin-3-yl]carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with 4-(trifluoromethyl)pyrrolidine under specific conditions . The reaction typically requires a base such as sodium hydride or potassium carbonate and is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Chemical Reactions Analysis
tert-Butyl N-[4-(trifluoromethyl)pyrrolidin-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo substitution reactions where the trifluoromethyl group is replaced by other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and reagents used.
Scientific Research Applications
tert-Butyl N-[4-(trifluoromethyl)pyrrolidin-3-yl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the study of enzyme inhibitors and receptor modulators.
Medicine: This compound is investigated for its potential therapeutic properties, including its role in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl N-[4-(trifluoromethyl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Key Observations :
- Ring Size : Piperidine analogs (6-membered ring) may exhibit altered conformational flexibility compared to pyrrolidine (5-membered), affecting binding affinity in drug targets .
Pyrrolidine Carbamates with Heterocyclic Substituents
and highlight analogs with pyrimidine substituents:
| Compound Name | Molecular Weight (g/mol) | Substituent Position | Key Applications |
|---|---|---|---|
| tert-Butyl N-[(3S)-1-(pyrimidin-2-yl)pyrrolidin-3-yl]carbamate | 264.32 | Pyrimidin-2-yl | Pharmaceutical building block |
| tert-Butyl N-[(3R)-1-(pyrimidin-4-yl)pyrrolidin-3-yl]carbamate | Not provided | Pyrimidin-4-yl | Agrochemical research |
Comparison :
- Stereochemistry : The (3S) and (3R) configurations ( vs. 10) may influence chiral recognition in drug-receptor interactions.
- Heterocyclic Groups : Pyrimidine rings contribute to hydrogen bonding and aromatic interactions, critical for target engagement in kinase inhibitors or antimicrobial agents .
Physicochemical Properties
- Target Compound : Molecular weight 330.34 g/mol; purity ≥95% .
- Analog () : tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate has a lower molecular weight (257.26 g/mol) due to a simpler pyrimidine substituent .
Hazard Profiles
The trifluoromethyl group in the target compound may enhance metabolic stability but could introduce unique toxicity profiles compared to non-fluorinated analogs .
Biological Activity
Tert-butyl N-[4-(trifluoromethyl)pyrrolidin-3-yl]carbamate, also known as rel-tert-butyl ((3R,4R)-4-(trifluoromethyl)pyrrolidin-3-yl)carbamate, is a chemical compound with significant biological activity. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C10H17F3N2O2
- Molecular Weight : 254.25 g/mol
- CAS Number : 217096-36-1
- Structure : The compound features a tert-butyl group attached to a pyrrolidine ring, which is substituted at the 4-position with a trifluoromethyl group. The presence of the carbamate functional group is crucial for its biological activity.
This compound interacts with various biological targets, primarily through modulation of neurotransmitter systems. The trifluoromethyl group enhances lipophilicity, improving membrane permeability and bioavailability. Preliminary studies suggest that this compound may exhibit neuroprotective effects and influence neurotransmitter systems such as dopamine and serotonin pathways.
Therapeutic Potential
The compound has been investigated for its potential in treating neurological disorders due to its neuroprotective properties. Key areas of interest include:
- Neuroprotection : Studies indicate that the compound may protect neuronal cells from oxidative stress and apoptosis.
- Cognitive Enhancement : Research suggests potential benefits in enhancing cognitive functions, possibly through modulation of cholinergic signaling.
- Pain Management : There are indications of analgesic properties, warranting further investigation into its role in pain pathways.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
-
Neuroprotective Effects :
- A study demonstrated that the compound significantly reduced neuronal cell death in models of oxidative stress, suggesting its potential as a neuroprotective agent .
- Binding Affinity Studies :
- Pharmacokinetics :
Comparative Analysis
To provide context regarding the uniqueness of this compound, here is a comparison with similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Tert-butyl ((3S,4S)-4-(trifluoromethyl)pyrrolidin-3-yl)carbamate | C10H17F3N2O2 | Different stereochemistry at 3 and 4 positions |
| Tert-butyl N-[trans-4-(trifluoromethyl)pyrrolidin-3-yl]carbamate | C10H17F3N2O2 | Trans configuration affecting biological interactions |
| Tert-butyl (trans-4-(4-(trifluoromethyl)phenyl)pyrrolidin-3-yl)carbamate | C16H21F3N2O2 | Additional phenyl group impacting solubility and activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
